N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Description
N-[2-(3-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-methylphenyl group at position 2 and an acetamide moiety at position 3.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-4-3-5-11(6-9)17-14(15-10(2)18)12-7-19-8-13(12)16-17/h3-6H,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEMGDRWIUEQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound belonging to the thienopyrazole class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a 3-methylphenyl substitution and an acetamide group. Its molecular formula is CHNS, with a molecular weight of approximately 318.40 g/mol. The unique structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 318.40 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Substituents | 3-Methylphenyl, Acetamide |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling and potentially influencing physiological responses.
- Gene Expression Alteration : It may affect the expression of genes linked to various biological processes.
Antioxidant Activity
Research indicates that thienopyrazole compounds exhibit antioxidant properties. In studies involving the toxicity of 4-nonylphenol on Clarias gariepinus (African catfish), the administration of thieno[2,3-c]pyrazole compounds showed significant protective effects against erythrocyte alterations caused by oxidative stress. The percentage of altered erythrocytes was markedly lower in groups treated with these compounds compared to control groups exposed solely to the toxin.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Thieno Compound (7a) | 12 ± 1.03 |
| 4-Nonylphenol + Thieno Compound (8) | 29.1 ± 3.05 |
Case Studies and Research Findings
- Antioxidant Efficacy : A study assessed newly synthesized thieno[2,3-c]pyrazole compounds for their ability to mitigate oxidative damage in fish erythrocytes caused by environmental toxins. The findings suggested that these compounds could serve as effective antioxidants in aquatic organisms .
- Antimicrobial Evaluation : Other derivatives within the thienopyrazole family have shown notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for further research into this compound's efficacy in this area .
Scientific Research Applications
Chemistry
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions:
- Synthesis of Derivatives : The compound can undergo oxidation and reduction reactions using agents like potassium permanganate or sodium borohydride, respectively.
- Ligand Formation : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties.
Biology
The compound has shown promise in various biological studies:
- Antimicrobial Activity : Preliminary research indicates that it may possess antimicrobial properties against certain pathogens.
- Anti-inflammatory Effects : Investigations have suggested potential anti-inflammatory activities, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Properties : Some studies have explored its effects on cancer cell lines, indicating possible mechanisms of action through enzyme inhibition or receptor modulation.
Medicine
This compound is being studied for its therapeutic potential:
- Drug Development : The compound is considered a lead for developing new drugs targeting specific diseases due to its unique biological activities.
- Mechanism of Action : It may interact with various molecular targets, including enzymes and receptors involved in metabolic pathways.
Industry
In industrial applications, this compound is being researched for:
- Material Science : Its unique chemical properties make it suitable for developing novel materials with specific characteristics.
- Specialty Chemicals : It serves as a precursor for synthesizing specialty chemicals used in various applications.
A study conducted by researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria while showing moderate activity against Gram-negative strains. This suggests potential applications in developing new antimicrobial agents.
Therapeutic Potential Case Study
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This finding supports further exploration into its use as an anti-inflammatory therapeutic agent.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared below with structurally related analogs identified in the evidence:
*Inferred from analogous structures. †Derived from SMILES in .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide with high purity?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including substitution, condensation, and cyclization. For example, analogous thieno-pyrazole derivatives are synthesized via substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol as starting materials) followed by reduction and condensation steps . Optimization of reaction conditions (e.g., temperature, catalysts) and purification via column chromatography or recrystallization is critical to achieve >90% purity. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity validation, as demonstrated in benzothiazole-isoquinoline derivative syntheses .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetamide and thieno-pyrazole moieties. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (ESI–MS) provides molecular weight confirmation, with deviations <2 ppm indicating high purity. For example, analogous compounds show [M+H]+ peaks matching theoretical values .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor degradation products. Differential scanning calorimetry (DSC) can identify phase transitions, while thermogravimetric analysis (TGA) evaluates thermal decomposition .
Advanced Research Questions
Q. How can discrepancies in bioactivity data (e.g., IC₅₀ values) be resolved when evaluating this compound as an autotaxin inhibitor?
- Methodological Answer : Data contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Use Abbott’s formula (% control = 100(X-Y)/X) to normalize activity against controls and calculate statistical significance (e.g., differences >3× probable error are significant) . Comparative studies with reference inhibitors (e.g., PAT-048 analogs) and dose-response validation in multiple cell lines (e.g., HEK293 overexpressing autotaxin) are critical .
Q. What computational strategies are recommended to predict the compound’s electronic properties and binding affinity?
- Methodological Answer : Molecular electrostatic potential (MESP) maps and HOMO-LUMO gap analysis (via density functional theory, DFT) reveal electron-rich regions critical for ligand-receptor interactions. Docking studies using autotaxin crystal structures (PDB: 2XRG) can predict binding modes. Solvent-accessible surface area (SASA) calculations assess hydrophobicity, correlating with membrane permeability .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using λ = 0.71073 Å radiation) determines absolute configuration and intermolecular interactions. For twinned crystals, the HKLF5 format in SHELXL enables robust refinement. High-resolution data (<1.0 Å) minimizes thermal displacement parameter (B-factor) errors .
Q. What strategies mitigate synthetic challenges, such as low yields in cyclization steps?
- Methodological Answer : Mechanistic studies (e.g., monitoring intermediates via LC-MS) identify rate-limiting steps. Microwave-assisted synthesis or flow chemistry can enhance cyclization efficiency. For example, continuous flow reactors reduce reaction times from hours to minutes in analogous pyridazinone syntheses .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Use Hansen solubility parameters (δD, δP, δH) to rationalize solubility trends. Experimental validation via shake-flask method (e.g., 24-hour equilibration in DMSO, ethanol, and hexane) with UV-Vis quantification resolves discrepancies. Molecular dynamics (MD) simulations predict solvent interactions .
Q. What statistical approaches validate reproducibility in dose-response assays?
- Methodological Answer : Apply the Z’-factor (>0.5 indicates robust assays) and coefficient of variation (CV <15%) to assess intra-/inter-assay variability. Replicate experiments (n ≥ 3) with independent compound batches ensure reliability. Nonlinear regression (e.g., four-parameter logistic model) calculates IC₅₀ confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
